molecular formula C17H33N3O3 B7923111 3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7923111
M. Wt: 327.5 g/mol
InChI Key: FMYJTGUXBQSUGR-KZUDCZAMSA-N
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Description

3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354023-55-4) is a pyrrolidine-based compound with a molecular formula of C₁₅H₂₉N₃O₃ and a molar mass of 299.41 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1, an ethylamino-methyl moiety at position 3, and a branched (S)-2-amino-3-methyl-butyryl side chain. This compound is part of a broader class of carbamate-protected pyrrolidine derivatives, often utilized as intermediates in pharmaceutical synthesis due to their stability and versatility in peptide coupling reactions .

Properties

IUPAC Name

tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYJTGUXBQSUGR-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (commonly referred to as the tert-butyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1354027-23-8

The structure includes a pyrrolidine ring, which is significant for its biological interactions, and an amino acid derivative that may influence its pharmacodynamics.

The biological activity of the tert-butyl ester appears to be linked to its ability to interact with various biological targets. Notably, compounds with similar structures have shown:

  • Enzyme Inhibition : Compounds derived from amino acids often act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Pharmacological Effects

Research indicates that the tert-butyl ester exhibits several pharmacological activities:

  • Neuroprotective Activity : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to neurotoxic agents such as amyloid-beta, suggesting potential use in neurodegenerative disease treatment .
  • Anti-inflammatory Properties : The compound may reduce inflammatory markers like TNF-α, contributing to its protective effects against neuroinflammation associated with neurodegenerative disorders .

In Vitro Studies

A notable study assessed the protective effects of a structurally similar compound on astrocytes under stress conditions induced by amyloid-beta. The results indicated:

  • Cell Viability : Treatment with the compound improved cell viability significantly compared to untreated controls (62.98% vs. 43.78% viability) when exposed to amyloid-beta .
  • Mechanistic Insights : The reduction in TNF-α levels suggests that the compound may modulate inflammatory pathways, providing a dual action of neuroprotection and anti-inflammation.

In Vivo Studies

In vivo models have been less conclusive regarding the efficacy of similar compounds. For instance:

  • A study involving rats treated with scopolamine (to induce cognitive impairment) showed no significant improvement in cognitive function when treated with the compound compared to controls . This highlights the importance of bioavailability and delivery mechanisms in achieving therapeutic effects.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionIncreased astrocyte viability
Anti-inflammatoryReduced TNF-α levels
Enzyme inhibitionPotential inhibition of acetylcholinesterase

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound shares structural similarities with several derivatives, differing primarily in substituents, ring systems, or side-chain modifications. Below is a systematic comparison:

Piperidine vs. Pyrrolidine Core
  • Piperidine Derivative: (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1401667-95-5) replaces the pyrrolidine ring with a piperidine ring, increasing the molecular formula to C₁₇H₃₃N₃O₃ (molar mass ~335.47 g/mol). The additional methylene group in piperidine enhances hydrophobicity and may alter conformational flexibility compared to the five-membered pyrrolidine .
Substitution at the Amino Group
  • Cyclopropylamino Derivative: 2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354033-02-5) substitutes the ethyl group with a cyclopropyl ring.
Functional Group Variations
  • Sulfanylmethyl Substituent: (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1311314-44-9) incorporates a sulfanylmethyl group. The sulfur atom may influence electronic properties and metabolic stability, as thioethers are prone to oxidation .
  • Carbamic Acid Ester Positioning: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-22-5) relocates the ethyl-carbamate group to the pyrrolidine nitrogen, altering steric and electronic environments .

Research Implications

  • Lumping Strategy : Compounds with similar backbones (e.g., pyrrolidine/piperidine cores) may be grouped for computational modeling, as their physicochemical behaviors are often analogous .

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